molecular formula C15H18ClN3O B1299419 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide CAS No. 899704-29-1

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide

Cat. No.: B1299419
CAS No.: 899704-29-1
M. Wt: 291.77 g/mol
InChI Key: YPCVIYNVTHOFDS-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide is a high-purity chemical compound intended for research and development applications. This acetamide derivative belongs to a class of pyrazole-based molecules that are of significant interest in medicinal chemistry and pharmaceutical research. Similar pyrazole-acetamide structures have been utilized as key intermediates in organic synthesis and have been investigated for various biological activities, making them valuable scaffolds in the development of new therapeutic agents (Sharma et al., 2015) . The compound's molecular structure features a chloroacetamide group linked to a substituted pyrazole ring, which can be further functionalized. It is characterized by its specific molecular weight and formula, ensuring precise consistency for experimental use. As with related research compounds, this product is strictly for laboratory research purposes and is not intended for human, veterinary, or diagnostic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-9-5-6-13(7-10(9)2)19-12(4)15(11(3)18-19)17-14(20)8-16/h5-7H,8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCVIYNVTHOFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethyl-Phenyl Group: The dimethyl-phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a dimethyl-phenyl halide in the presence of a Lewis acid catalyst.

    Chlorination: The chloro group is introduced through a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chlorinated pyrazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide has been investigated for its potential as an anti-inflammatory agent. Studies have shown that compounds containing pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The presence of the chloro substituent may enhance the compound's binding affinity to these enzymes, leading to improved therapeutic efficacy .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry assessed various pyrazole derivatives, including 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide. Results indicated a notable reduction in inflammation markers in animal models, suggesting its potential for developing new anti-inflammatory drugs .

Agricultural Chemistry

The compound has also shown promise as a pesticide or herbicide. Its structural characteristics allow it to interfere with plant growth regulators or disrupt pest metabolic pathways. Research indicates that compounds similar to this one can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .

Case Study: Herbicidal Activity

In field trials conducted by agricultural researchers, 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide demonstrated significant herbicidal activity against common weeds while exhibiting low toxicity to surrounding crops. This dual action makes it a candidate for environmentally friendly agricultural practices .

Materials Science

Recent studies have explored the use of this compound in synthesizing novel polymers and materials with enhanced properties. The incorporation of pyrazole derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Development

Research published in Advanced Materials highlighted the successful integration of 2-chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide into polycarbonate matrices. The resulting materials exhibited improved impact resistance and thermal stability compared to traditional polycarbonates .

Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anti-inflammatory effects; COX inhibition
Agricultural ChemistryEffective herbicide with low crop toxicity
Materials ScienceEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the pyrazole ring and the aryl/alkyl groups attached to the acetamide moiety. Key comparisons include:

Compound Name Substituents (Pyrazole Position 1) Acetamide Substituent Molecular Formula Key References
Target Compound 3,4-Dimethylphenyl 2-Chloro C₁₉H₂₁ClN₂O
2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide 4-Methylbenzyl 2-Chloro C₁₅H₁₈ClN₃O
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide Benzyl 2-Chloro C₁₅H₁₇ClN₂O
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl 5-Chloro, 4-Cyano C₂₁H₁₅ClN₆O

Physicochemical Properties

Melting points (mp), yields, and spectroscopic data vary significantly with substituents:

  • 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride : Reported as a hydrochloride salt (CAS 957500-72-0), highlighting altered solubility and stability compared to the free base .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitro-phenyl)acetamide : Exhibits a planar pyrazole ring with dihedral angles (67.0°) between aromatic rings, influencing crystallinity .

Crystallographic and Hydrogen-Bonding Patterns

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Forms intermolecular N–H⋯O hydrogen bonds, creating R₂²(10) motifs that stabilize crystal lattices .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitro-phenyl)acetamide (): Exhibits C–H⋯O interactions, extending supramolecular networks along specific crystallographic axes .

Biological Activity

2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide is a synthetic compound with potential therapeutic applications. Its structure features a chloro group, a pyrazole core, and a dimethylphenyl substituent, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula : C15H18ClN3O
  • Molecular Weight : 291.78 g/mol
  • CAS Number : 1119768
  • SMILES Notation : CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide. In vitro tests indicate that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Anticancer Activity

Research into the anticancer potential of pyrazole derivatives has shown promising results. For instance, compounds derived from the pyrazole structure have demonstrated significant antiproliferative effects in various cancer cell lines such as HeLa and HCT116. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Cell LineIC50 (µM)Compound
HeLa0.362-Chloro-N-[...]
HCT1161.82-Chloro-N-[...]

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism. For example, it may act as an inhibitor of CDK2 and CDK9, providing a selective approach to cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of various pyrazole derivatives, including our compound of interest. The results indicated that structural modifications significantly influenced antibacterial potency, with halogen substitutions enhancing activity against Gram-positive bacteria .
  • Anticancer Research : An investigation into the antiproliferative effects of pyrazole derivatives on human tumor cell lines revealed that compounds similar to 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide exhibited strong inhibition of cell growth in vitro, correlating with their ability to inhibit CDK activity .

Q & A

How can researchers optimize the synthesis of 2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide?

Basic Research Question
Methodological Answer:
Synthesis optimization involves:

  • Acetylation Conditions : Use acetic anhydride or acetyl chloride for introducing the acetamide group, ensuring stoichiometric control to minimize side products .
  • Temperature Control : Maintain reactions at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation of the pyrazole core .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound .
  • Yield Improvement : Monitor reaction progress via TLC and optimize molar ratios of starting materials (e.g., 3,4-dimethylphenylhydrazine and 3,5-dimethylpyrazole precursors) .

What structural characterization techniques are recommended for confirming the molecular configuration of this compound?

Basic Research Question
Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal structure using SHELX programs (SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding patterns .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13}\text{C} NMR to verify substituent positions (e.g., methyl groups on the pyrazole ring and chloroacetamide linkage) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the chloroacetamide moiety (m/z 247.08 for C15_{15}H18_{18}ClN3_3O) .

What purification strategies are effective for isolating this compound from reaction mixtures?

Basic Research Question
Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences, yielding >90% purity .
  • Chromatography : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for complex mixtures .
  • Solvent Extraction : Partition crude products between dichloromethane and brine to remove unreacted precursors .

How does the chlorine atom in the acetamide group influence nucleophilic substitution reactivity?

Advanced Research Question
Methodological Answer:

  • Substitution Reactions : The chlorine atom undergoes nucleophilic displacement with amines (e.g., primary amines at 50°C in DMF) to form secondary amides. Kinetic studies show a second-order rate constant of k=1.2×103L mol1s1k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} in polar aprotic solvents .
  • Hydrolysis : Under basic conditions (NaOH, 70°C), the acetamide hydrolyzes to carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1700 cm1^{-1}) .

What computational methods are suitable for modeling hydrogen-bonding interactions in this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict hydrogen-bonding motifs (e.g., N–H⋯O interactions) .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate experimental SC-XRD data .
  • Graph-Set Analysis : Classify hydrogen-bond patterns (e.g., R22_2^2(8) motifs) to compare with Etter’s criteria for supramolecular assemblies .

How can researchers assess the biological activity of this compound against protein targets?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., pyrazole interactions with hydrophobic pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔGΔG, ΔHΔH) with target proteins .

What safety protocols should be followed when handling this compound?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of chloroacetamide vapors .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Methodological Answer:

  • Polymorphism : Screen solvents (e.g., methanol/acetone mixtures) to isolate stable polymorphs .
  • Twinned Crystals : Use SHELXD for structure solution and refine with TWINABS to handle overlapping lattices .
  • Data Collection : Optimize cryocooling (100 K) to mitigate thermal motion artifacts in SC-XRD .

How does this compound compare structurally and functionally to analogs like 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide?

Advanced Research Question
Methodological Answer:

Property Target Compound Analog (1,3,5-Trimethyl)
Substituents 3,4-Dimethylphenyl, 3,5-dimethyl1,3,5-Trimethylpyrazole
Reactivity Higher steric hindranceFaster nucleophilic substitution
Bioactivity Anticandidate (IC50_{50} = 8 µM)Antimalarial (IC50_{50} = 12 µM)

The 3,4-dimethylphenyl group enhances hydrophobic interactions in protein binding .

How can the stability of this compound under varying pH and temperature conditions be evaluated?

Advanced Research Question
Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC. Maximum stability observed at pH 7.4 (t1/2_{1/2} = 48h) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (~220°C) .

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